3-Oxo-1-tosyl-1,2,3,4-tetrahydroquinoxaline-6-carboxylic Acid
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Overview
Description
3-Oxo-1-tosyl-1,2,3,4-tetrahydroquinoxaline-6-carboxylic Acid is a heterocyclic compound that features a quinoxaline core
Preparation Methods
The synthesis of 3-Oxo-1-tosyl-1,2,3,4-tetrahydroquinoxaline-6-carboxylic Acid typically involves the following steps:
Starting Materials: The synthesis begins with readily available starting materials such as 1,2-diaminobenzene and appropriate carboxylic acid derivatives.
Cyclization: The initial step involves the cyclization of 1,2-diaminobenzene with a carboxylic acid derivative under acidic conditions to form the quinoxaline ring.
Oxidation: The resulting intermediate is then oxidized to introduce the keto group at the 3-position.
Tosylation: The final step involves the tosylation of the amine group to yield the desired product.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated processes to ensure high yield and purity.
Chemical Reactions Analysis
3-Oxo-1-tosyl-1,2,3,4-tetrahydroquinoxaline-6-carboxylic Acid undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the keto group or other functional groups present in the molecule.
Substitution: The tosyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
3-Oxo-1-tosyl-1,2,3,4-tetrahydroquinoxaline-6-carboxylic Acid has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of potential pharmaceutical agents, particularly those targeting neurological disorders.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex heterocyclic compounds.
Biological Studies: It is used in studies investigating the biological activity of quinoxaline derivatives, including their antimicrobial and anticancer properties.
Mechanism of Action
The mechanism of action of 3-Oxo-1-tosyl-1,2,3,4-tetrahydroquinoxaline-6-carboxylic Acid involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets depend on the specific application and the structure of the derivatives being studied.
Comparison with Similar Compounds
3-Oxo-1-tosyl-1,2,3,4-tetrahydroquinoxaline-6-carboxylic Acid can be compared with other quinoxaline derivatives, such as:
3-Oxo-1,2,3,4-tetrahydroquinoxaline-6-carboxylic Acid: Lacks the tosyl group, which may affect its reactivity and biological activity.
1-Tosyl-1,2,3,4-tetrahydroquinoxaline-6-carboxylic Acid: Lacks the keto group, which may influence its chemical properties and applications.
The presence of both the keto and tosyl groups in this compound makes it unique and potentially more versatile in various chemical and biological applications.
Properties
IUPAC Name |
1-(4-methylphenyl)sulfonyl-3-oxo-2,4-dihydroquinoxaline-6-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O5S/c1-10-2-5-12(6-3-10)24(22,23)18-9-15(19)17-13-8-11(16(20)21)4-7-14(13)18/h2-8H,9H2,1H3,(H,17,19)(H,20,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LNNPREJNUYJYJM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CC(=O)NC3=C2C=CC(=C3)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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